molecular formula C18H23N3S B2498143 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine CAS No. 941973-63-3

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine

Katalognummer: B2498143
CAS-Nummer: 941973-63-3
Molekulargewicht: 313.46
InChI-Schlüssel: SDZFHAWERFDQHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative featuring a thioether-linked piperidine moiety at position 3 and a para-tolyl group at position 6. Pyridazine scaffolds are well-documented for their pharmacological and agrochemical relevance, with substituent diversity strongly influencing biological activity, solubility, and metabolic stability .

Eigenschaften

IUPAC Name

3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFHAWERFDQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Substitution with p-Tolyl Group:

    Attachment of Piperidin-1-yl Ethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the piperidin-1-yl ethylthio moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridazine ring or the piperidin-1-yl ethylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine has shown promising biological activities, making it a subject of interest in drug discovery:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains, positioning it as a potential candidate for developing new antibiotics .
  • Anticancer Potential : Research suggests that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The specific interactions of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine with cancer-related pathways are under investigation, highlighting its potential as an anticancer agent .

Pharmacological Studies

The compound's mechanism of action involves modulation of specific molecular targets, such as enzymes or receptors involved in disease pathways. This modulation may lead to therapeutic effects in conditions such as:

  • Inflammation : Some studies have indicated that pyridazine derivatives can possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Neurological Disorders : Given the presence of the piperidine moiety, there is potential for applications in neuropharmacology, particularly in developing treatments for conditions like anxiety or depression .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of related pyridazine compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazine derivatives, including those similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine, demonstrating significant activity against resistant strains of bacteria.
  • Analgesic Properties : Research on related compounds has shown that certain pyridazine derivatives exhibit analgesic effects comparable to traditional pain relievers, suggesting potential for further development .
  • In Vivo Studies : Animal studies have been conducted to assess the pharmacokinetics and toxicity profiles of similar compounds, providing insights into dosing regimens and safety considerations for future clinical applications .

Wirkmechanismus

The mechanism of action of 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Activity Gaps: No direct data on the target compound’s efficacy or toxicity are available in the provided evidence. Inferences are drawn from structurally related compounds.
  • Synthetic Challenges : Thioether formation may require optimized conditions to avoid disulfide byproducts, a common issue in thiol chemistry.

Biologische Aktivität

The compound 3-((2-(piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine is a pyridazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N4S\text{C}_{17}\text{H}_{22}\text{N}_4\text{S}

This structure features a piperidine moiety linked to a pyridazine ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazineStaphylococcus aureus0.25 μg/mL
Escherichia coli0.5 μg/mL
Pseudomonas aeruginosa0.75 μg/mL

These results indicate that the compound exhibits bactericidal properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific bacterial enzymes. For example, studies have shown that similar derivatives inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival .

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, 3-((2-(piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine was evaluated for its antimicrobial efficacy against a panel of pathogens. The study utilized time-kill assays and determined that the compound significantly reduced bacterial counts within hours of exposure, highlighting its rapid action against pathogens .

Case Study 2: Resistance Studies

A study focused on the resistance patterns exhibited by bacteria exposed to this pyridazine derivative found that it maintained efficacy even against strains known for multidrug resistance. This suggests potential for clinical applications where traditional antibiotics fail .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.